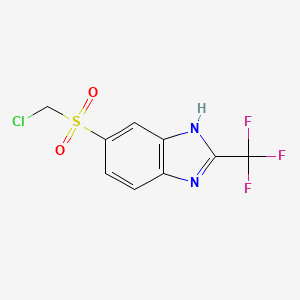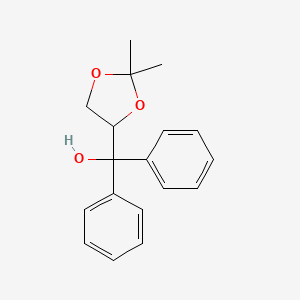
2,3,5,5-Tetramethylcyclopenta-1,3-diene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3,5,5-Tetramethylcyclopenta-1,3-diene is an organic compound with a unique structure characterized by a cyclopentadiene ring substituted with four methyl groups at positions 2, 3, 5, and 5
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2,3,5,5-Tetramethylcyclopenta-1,3-diene typically involves the alkylation of cyclopentadiene derivatives. One common method is the reaction of cyclopentadiene with methylating agents under controlled conditions to introduce the methyl groups at the desired positions. The reaction conditions often include the use of strong bases and solvents like tetrahydrofuran (THF) to facilitate the reaction.
Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through the catalytic hydrogenation of precursor compounds followed by selective methylation. The process involves the use of metal catalysts such as palladium or nickel to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions: 2,3,5,5-Tetramethylcyclopenta-1,3-diene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or alcohols.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of metal catalysts to yield reduced cyclopentane derivatives.
Substitution: The methyl groups on the cyclopentadiene ring can be substituted with other functional groups through reactions with halogens or other electrophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂) with palladium or nickel catalysts
Substitution: Halogens (e.g., chlorine, bromine), electrophiles
Major Products:
Oxidation: Ketones, alcohols
Reduction: Reduced cyclopentane derivatives
Substitution: Halogenated or functionalized cyclopentadiene derivatives
Aplicaciones Científicas De Investigación
2,3,5,5-Tetramethylcyclopenta-1,3-diene has several applications in scientific research:
Chemistry: It is used as a ligand in organometallic chemistry to form stable metal complexes, which are valuable in catalysis and material science.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in designing molecules with specific biological targets.
Industry: It is used in the synthesis of advanced materials, including polymers and resins, due to its unique structural properties.
Mecanismo De Acción
The mechanism of action of 2,3,5,5-Tetramethylcyclopenta-1,3-diene involves its interaction with molecular targets through its cyclopentadiene ring. The compound can participate in cycloaddition reactions, such as the Diels-Alder reaction, where it acts as a diene to form six-membered rings with dienophiles. This reactivity is attributed to the electron-rich nature of the cyclopentadiene ring, which facilitates the formation of new chemical bonds.
Comparación Con Compuestos Similares
- 1,2,3,4-Tetramethylcyclopenta-1,3-diene
- 1,2,3,5-Tetramethylcyclopenta-1,3-diene
- 1,2,3,4,5-Pentamethylcyclopenta-1,3-diene
Comparison: 2,3,5,5-Tetramethylcyclopenta-1,3-diene is unique due to the specific positioning of its methyl groups, which influences its chemical reactivity and stability. Compared to other tetramethylcyclopentadiene derivatives, it exhibits distinct reactivity patterns in cycloaddition and substitution reactions, making it a valuable compound for specialized applications in catalysis and material science.
Propiedades
Número CAS |
90407-63-9 |
|---|---|
Fórmula molecular |
C9H14 |
Peso molecular |
122.21 g/mol |
Nombre IUPAC |
2,3,5,5-tetramethylcyclopenta-1,3-diene |
InChI |
InChI=1S/C9H14/c1-7-5-9(3,4)6-8(7)2/h5-6H,1-4H3 |
Clave InChI |
PARKBEFQZLHEDZ-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(C=C1C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[(4-Hydroxyphenyl)methyl]-3,4,5-trimethoxybenzamide](/img/structure/B14370827.png)
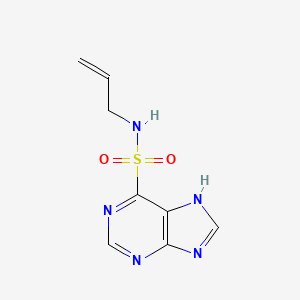
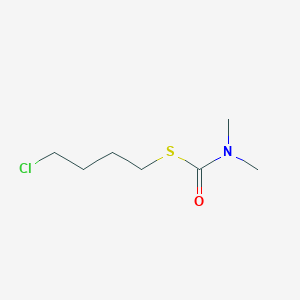
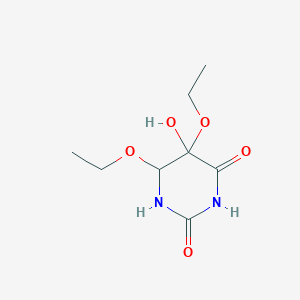

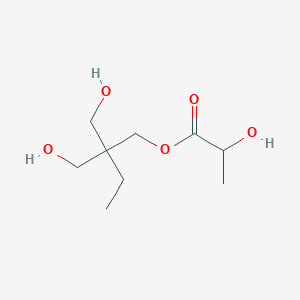
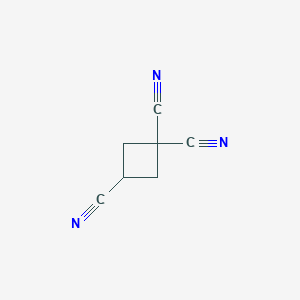
![2-(Chloromethyl)bicyclo[2.2.1]hept-5-ene-2-carbonitrile](/img/structure/B14370878.png)
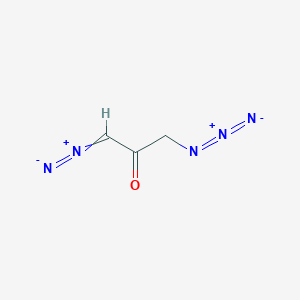
![5,6-Dimethylbicyclo[2.2.1]hepta-2,5-diene-2,3-dicarbonitrile](/img/structure/B14370889.png)
![Methyl 4-[(6-chloro-9h-purin-9-yl)methyl]benzoate](/img/structure/B14370893.png)
![6-{Methyl[3-(10H-phenothiazin-10-yl)propyl]amino}hexan-1-ol](/img/structure/B14370902.png)
